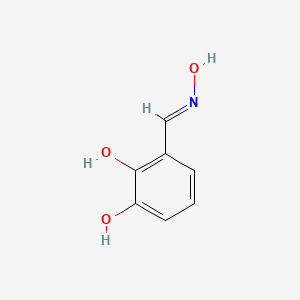

2,3-Dihydroxybenzaldehyde oxime

描述

2,3-Dihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO3. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group, and two hydroxyl groups are attached to the benzene ring at the 2 and 3 positions.

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxybenzaldehyde oxime can be synthesized through the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium, often under reflux conditions. The general reaction is as follows:

2,3-Dihydroxybenzaldehyde+Hydroxylamine Hydrochloride→2,3-Dihydroxybenzaldehyde Oxime+Water+Hydrochloric Acid

The reaction is facilitated by the presence of a base, such as sodium acetate, which neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to minimize waste and environmental impact. One such method involves grinding the reactants together in the presence of a catalyst like bismuth oxide (Bi2O3), which promotes the formation of the oxime without the need for solvents .

化学反应分析

Types of Reactions: 2,3-Dihydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile compounds.

Reduction: The oxime group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 2,3-dihydroxybenzonitrile.

Reduction: Formation of 2,3-dihydroxybenzylamine.

Substitution: Formation of 2,3-dihydroxybenzyl ethers or esters.

科学研究应用

Organic Synthesis

2,3-Dihydroxybenzaldehyde oxime serves as a valuable precursor in the synthesis of various organic compounds. Its unique functional groups allow it to participate in diverse chemical reactions, including the formation of transition metal complexes that enhance catalytic properties.

Case Study: Transition Metal Complexes

- Recent studies have demonstrated that complexes formed between this compound and transition metals exhibit improved catalytic activities in oxidation and reduction reactions. These complexes have been utilized effectively in organic synthesis, showing promise in drug development due to their antimicrobial and anticancer properties .

Medicinal Chemistry

The compound has gained attention for its potential therapeutic applications, particularly as an inhibitor of various enzymes and as an antioxidant.

Case Study: Enzyme Inhibition

- A series of derivatives based on this compound have been synthesized and evaluated for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Compounds such as (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime demonstrated significant inhibitory activity alongside antioxidant properties .

Table 1: Biological Activity of this compound Derivatives

| Compound Name | ALR2 Inhibition (%) | Antioxidant Activity |

|---|---|---|

| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | 85 | High |

| (E)-2,3-dihydroxybenzaldehyde O-benzyl oxime | 70 | Moderate |

| (E)-2-hydroxybenzaldehyde O-benzyl oxime | 50 | Low |

Material Science

In material science, this compound is used as a chelating agent in the synthesis of metal-organic frameworks (MOFs) and coordination compounds.

Case Study: Metal Coordination

- The compound has been successfully employed to synthesize titanium(IV) and zirconium(IV) complexes that exhibit unique structural properties. For instance, the reaction of titanium(IV) chloride with this compound resulted in hexanuclear titanium(IV) complexes characterized by advanced spectroscopic techniques . These complexes are promising candidates for applications in catalysis and materials engineering due to their stability and unique reactivity.

Environmental Applications

The environmental applications of this compound are also noteworthy. Its ability to form stable complexes with heavy metals makes it a potential agent for environmental remediation.

Case Study: Heavy Metal Chelation

作用机制

The mechanism of action of 2,3-dihydroxybenzaldehyde oxime involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes where the oxime acts as a ligand, facilitating the activation of the metal center. Additionally, in medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes or receptors, underlies its therapeutic potential.

相似化合物的比较

2,4-Dihydroxybenzaldehyde: Similar structure but with hydroxyl groups at the 2 and 4 positions.

2,5-Dihydroxybenzaldehyde: Hydroxyl groups at the 2 and 5 positions.

3,4-Dihydroxybenzaldehyde: Hydroxyl groups at the 3 and 4 positions.

Uniqueness: 2,3-Dihydroxybenzaldehyde oxime is unique due to the specific positioning of the hydroxyl groups and the oxime group, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions in both chemical and biological systems, making it a valuable compound in various applications.

生物活性

2,3-Dihydroxybenzaldehyde oxime (C7H7NO3) is an organic compound derived from benzaldehyde, characterized by the presence of two hydroxyl groups at the 2 and 3 positions of the benzene ring and an oxime functional group. This compound has garnered attention due to its diverse biological activities, particularly in antioxidant properties, enzyme inhibition, and chelation capabilities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Hydroxyl Groups: The presence of hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds.

- Oxime Group: This functional group allows for the formation of stable complexes with metal ions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction: The compound acts as a substrate for enzymes like hydroxylamine oxidase, facilitating the conversion of hydroxylamine to oximes, which can undergo further biochemical transformations.

- Chelation: It forms complexes with metal ions, influencing their biochemical activity and potentially acting as a chemosensitizing agent in redox reactions.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been shown to protect against oxidative stress by scavenging free radicals and preventing lipid peroxidation. This property is particularly relevant in conditions such as diabetes where oxidative damage is prevalent .

Antimicrobial Activity

Research indicates that this compound can inhibit the growth of certain fungi by disrupting cellular antioxidation systems. For instance, studies have demonstrated its effectiveness in enhancing the efficacy of conventional antifungal agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Candida albicans | Moderate |

| Aspergillus niger | High |

| Escherichia coli | Low |

Chelation and Metal Ion Interaction

The ability of this compound to form stable complexes with metal ions has implications in coordination chemistry. These interactions can modulate enzyme activities and influence various biochemical pathways .

Case Studies and Research Findings

-

Study on Antioxidant Efficacy:

A study utilized TBARS and DPPH assays to evaluate the antioxidant capacity of this compound. Results indicated a significant reduction in lipid peroxidation levels in treated samples compared to controls . -

In Vivo Animal Model Research:

In animal models, varying dosages of this compound demonstrated that low doses could enhance antifungal activity while higher doses led to oxidative stress and cellular damage. This highlights the importance of dosage in therapeutic applications. -

Metal Complex Formation:

Research involving the synthesis of titanium(IV) and zirconium(IV) complexes with this ligand showed promising results in terms of stability and biological activity, suggesting potential applications in medicinal chemistry .

属性

IUPAC Name |

3-[(E)-hydroxyiminomethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-8-11)7(6)10/h1-4,9-11H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAICVXLIXRIZBA-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3-Dihydroxybenzaldehyde oxime interact with metal ions, and what are the structural consequences?

A1: this compound acts as a strong chelating ligand, particularly towards Group IV metals like titanium, zirconium, and hafnium. It achieves this through its catechol and oxime groups, both capable of binding to metal ions. This interaction leads to the formation of unique polynuclear oxo-clusters with intriguing structural motifs. For instance, H3dihybo facilitates the formation of hexanuclear clusters with a [MIV6(μ3-Ο)2(μ-Ο)3] core, where M represents the metal ion. Interestingly, in the case of zirconium and hafnium, these clusters adopt a rare trigonal-prismatic arrangement of the metal atoms, distinct from the typical octahedral arrangement observed in previously reported Zr6 clusters [, ].

Q2: What makes this compound particularly interesting for photocatalytic applications?

A2: The combination of the catechol and oxime groups in H3dihybo significantly impacts the electronic properties of the resulting metal oxide clusters. This ligand effectively reduces the band gap of metal oxides like TiO2 and ZrO2. For example, titanium and zirconium compounds complexed with H3dihybo exhibited band gaps of 1.48 eV and 2.34 eV, respectively []. This reduction in band gap compared to the pure metal oxides is crucial for enhancing visible light absorption, thereby increasing their potential for applications in photocatalysis, such as water splitting and degradation of pollutants [, ].

Q3: Can computational chemistry provide insights into the properties of metal complexes formed with this compound?

A3: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the properties of metal complexes containing H3dihybo. These calculations revealed a fascinating phenomenon: the triangular M3 (M = Ti, Zr) metallic ring cores within these clusters exhibit pronounced metalloaromaticity []. This means that the metal rings possess electron delocalization, similar to aromatic organic compounds like benzene. The extent of metalloaromaticity varies depending on the metal center, with zirconium complexes showing a higher degree compared to titanium complexes []. This finding opens up possibilities for exploring new materials with unique electronic and magnetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。